

Analytical Methods for the Detection of 2-(4-Methylphenyl)morpholine

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Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine

Cat. No.: B1352103

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection and quantification of **2-(4-Methylphenyl)morpholine**, a substituted morpholine derivative. The methods outlined below are essential for quality control, metabolic studies, and forensic analysis in the context of pharmaceutical research and drug development. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), which offer high sensitivity and selectivity for the identification and quantification of this compound.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like **2-(4-Methylphenyl)morpholine**. The following protocol is based on established methods for the analysis of related phenmetrazine analogs.^[1]

Quantitative Data Summary

While specific quantitative validation data for **2-(4-Methylphenyl)morpholine** is not extensively published in a single source, the following table summarizes typical performance characteristics for GC-MS analysis of related morpholine derivatives, which can be expected to be similar for this analyte.

Parameter	Typical Value
Linearity Range	10 - 500 µg/L[2]
Limit of Detection (LOD)	7.3 µg/L[2]
Limit of Quantification (LOQ)	24.4 µg/L[2]
Recovery	94.3% - 109.0%[2]
Intra-day Repeatability (RSD)	2.0% - 4.4%[2]
Inter-day Reproducibility (RSD)	3.3% - 7.0%[2]

Experimental Protocol

1. Sample Preparation:

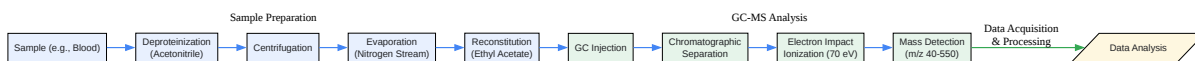
- Standard Solution Preparation: Prepare a stock solution of **2-(4-Methylphenyl)morpholine** in methanol at a concentration of 1 mg/mL.[1]
- Calibration Standards: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve the desired concentration range for the calibration curve.
- Sample Extraction (from biological matrices):
 - For blood samples, a deproteinization step is required. Add 700 µL of cold acetonitrile to 200 µL of the blood sample.[3]
 - Vortex the mixture and centrifuge to separate the precipitated proteins.[3]
 - Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a suitable solvent, such as ethyl acetate, for GC-MS analysis.

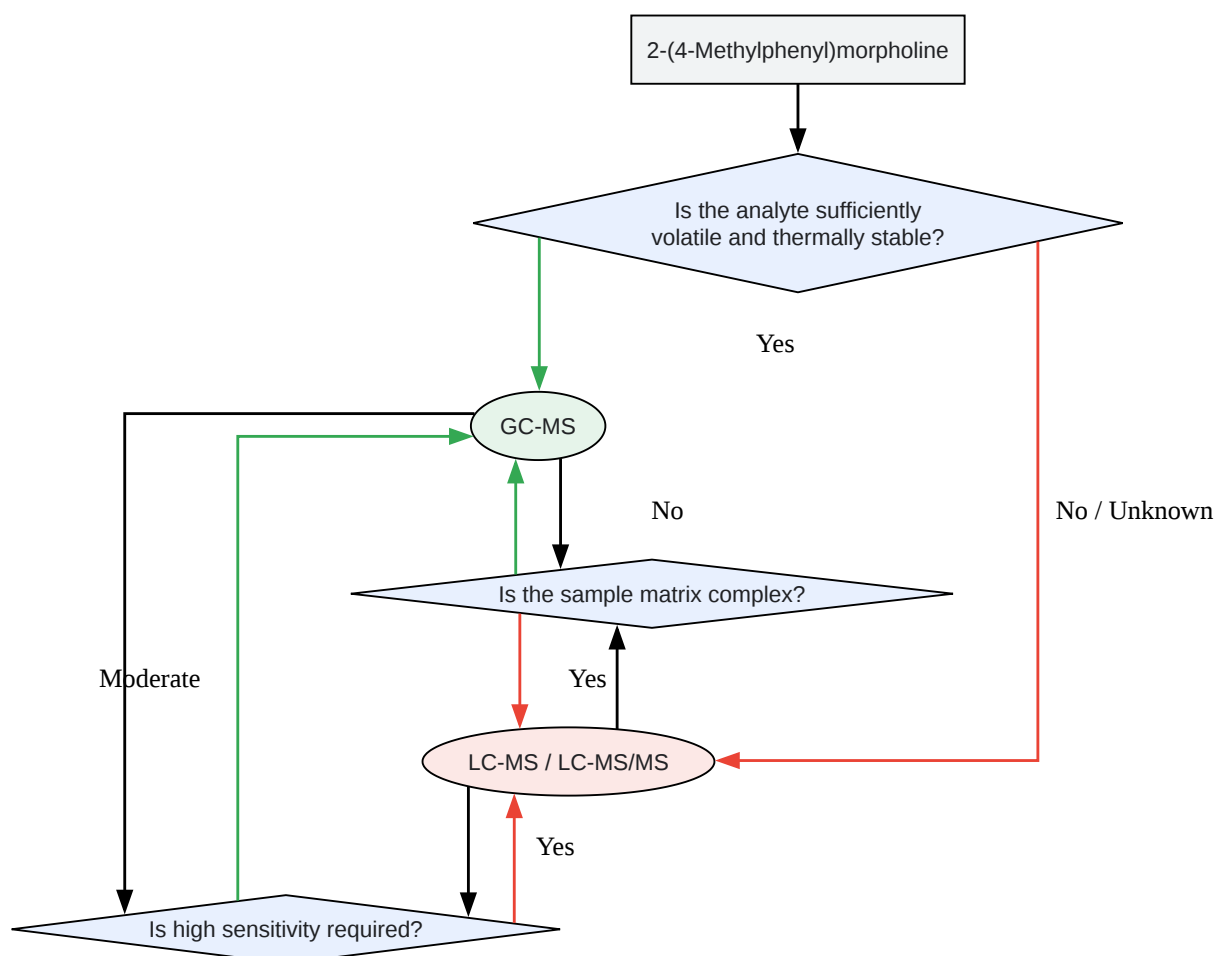
2. GC-MS Analysis:

- Instrumentation: An Agilent 6890 N GC coupled to a 5975 Mass Selective Detector or a similar system can be used.[1]

- GC Column: A HP-ULTRA 1 column (12 m x 0.2 mm x 0.33 μ m) or equivalent is suitable.[\[1\]](#)
- Carrier Gas: Helium at a constant flow rate of 0.8 mL/min.[\[1\]](#)
- Injector: Set the injector temperature to 250 °C with a split ratio of 1:1.[\[1\]](#)
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 2 minutes.
 - Ramp 1: Increase to 100 °C at 10 °C/min.
 - Ramp 2: Increase to 200 °C at 5 °C/min.
 - Ramp 3: Increase to 295 °C at 20 °C/min, hold for 1 minute.[\[1\]](#)
- Transfer Line Temperature: 280 °C.[\[1\]](#)
- MS Parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.[\[1\]](#)
 - Mass Range: m/z 40–550.[\[1\]](#)
 - Solvent Delay: 4.0 minutes.[\[1\]](#)

Experimental Workflow





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